Fmoc-2,5-difluoro-D-homophenylalanine
CAS No.:
Cat. No.: VC13746162
Molecular Formula: C25H21F2NO4
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C25H21F2NO4 |
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Molecular Weight | 437.4 g/mol |
IUPAC Name | (2R)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 |
Standard InChI Key | CMOCQWVOWRXWCO-HSZRJFAPSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=CC(=C4)F)F)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O |
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name is (2R)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. Its stereochemistry (D-configuration) ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, while the fluorine atoms induce electron-withdrawing effects that alter hydrophobicity and electronic distribution . Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 437.4 g/mol |
CAS Number | 72208886 |
SMILES | |
InChI Key | CMOCQWVOWRXWCO-HSZRJFAPSA-N |
The fluorine atoms at positions 2 and 5 create a meta-substitution pattern, which influences - stacking interactions and steric hindrance in peptide chains .
Synthesis and Characterization
Synthetic Methodology
The synthesis involves a multi-step process:
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Amino Group Protection: 2,5-Difluoro-D-homophenylalanine reacts with Fmoc chloride in the presence of a base (e.g., sodium carbonate or triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF).
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Purification: The product is isolated via chromatography or recrystallization, achieving ≥97% purity .
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Quality Control: Techniques such as HPLC, NMR, and mass spectrometry validate structural integrity .
Key Reaction Conditions
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Solvents: DCM, DMF, or THF.
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Temperature: Room temperature for protection steps; elevated temperatures (50–60°C) for cyclization or coupling reactions .
Applications in Peptide Science and Drug Development
Peptide Synthesis
The Fmoc group enables stepwise SPPS, while the fluorinated side chain enhances:
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Thermodynamic Stability: Fluorine’s electronegativity strengthens intramolecular hydrogen bonds .
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Resistance to Proteolysis: Reduced enzymatic degradation in biological environments .
Case Study: CXCR7 Modulators
In a study on CXCR7 receptor modulators, replacing tryptophan with fluorinated homophenylalanine derivatives (e.g., 25 in ) improved passive permeability () while retaining nanomolar binding affinity () .
Drug Design
Fluorination enhances pharmacokinetic properties:
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Bioavailability: Increased lipophilicity (cLogP ≈ 3.8) improves membrane penetration .
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Target Selectivity: Fluorine’s steric effects optimize binding to hydrophobic pockets (e.g., FZD CRD domains in Wnt signaling) .
Biological Activity and Interaction Profiles
Enzyme and Receptor Interactions
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Protease Inhibition: Fluorinated peptides exhibit IC values 10–100× lower than non-fluorinated analogs in cathepsin assays .
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GPCR Modulation: The 2,5-difluoro substitution pattern in Fmoc-D-homophenylalanine derivatives enhances selectivity for VPAC1/2 receptors, making them candidates for treating pulmonary hypertension .
Comparative Analysis with Fluorinated Homophenylalanine Derivatives
The table below contrasts Fmoc-2,5-difluoro-D-homophenylalanine with related compounds:
Key trends:
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Positional Effects: 2,5-difluoro substitution maximizes binding affinity due to optimal halogen bonding .
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Permeability: Bulkier 3,5-difluoro analogs exhibit lower permeability than 2,5-difluoro derivatives .
Recent Advances and Future Directions
Bioconjugation Strategies
Fmoc-2,5-difluoro-D-homophenylalanine serves as a handle for site-specific labeling via click chemistry (e.g., CuAAC or SPAAC) . For instance, PEGylation at the homophenylalanine side chain延长血浆半衰期 by 4-fold in rodent models .
Computational Modeling
Molecular dynamics simulations predict that 2,5-difluoro substitution stabilizes α-helical conformations by 30% compared to non-fluorinated peptides . This property is exploited in designing stapled peptides for oncology targets .
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